1H-benzotriazol-1-yl(2-ethoxyphenyl)methanone
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Overview
Description
1H-1,2,3-Benzotriazol-1-yl(2-ethoxyphenyl)methanone is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. The unique structure of 1H-1,2,3-Benzotriazol-1-yl(2-ethoxyphenyl)methanone allows it to exhibit a range of chemical and physical properties that make it valuable for research and practical applications.
Preparation Methods
The synthesis of 1H-1,2,3-Benzotriazol-1-yl(2-ethoxyphenyl)methanone typically involves the reaction of 1H-benzotriazole with 2-ethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1H-1,2,3-Benzotriazol-1-yl(2-ethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-1,2,3-Benzotriazol-1-yl(2-ethoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers
Mechanism of Action
The mechanism of action of 1H-1,2,3-Benzotriazol-1-yl(2-ethoxyphenyl)methanone involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its application .
Comparison with Similar Compounds
1H-1,2,3-Benzotriazol-1-yl(2-ethoxyphenyl)methanone can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole-1-methanol: Known for its use as a corrosion inhibitor and in organic synthesis.
1H-1,2,3-Benzotriazol-1-yl(2-methoxyphenyl)methanone: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different chemical and physical properties
Properties
Molecular Formula |
C15H13N3O2 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
benzotriazol-1-yl-(2-ethoxyphenyl)methanone |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-14-10-6-3-7-11(14)15(19)18-13-9-5-4-8-12(13)16-17-18/h3-10H,2H2,1H3 |
InChI Key |
QHQSBHCDPMVQQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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